molecular formula C12H9BrFNO2 B12963619 Ethyl 4-bromo-5-fluoroquinoline-2-carboxylate

Ethyl 4-bromo-5-fluoroquinoline-2-carboxylate

Cat. No.: B12963619
M. Wt: 298.11 g/mol
InChI Key: BHSCXASKXAPJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromo-5-fluoroquinoline-2-carboxylate is a quinoline derivative with significant interest in various fields of scientific research. The compound is characterized by the presence of bromine and fluorine atoms on the quinoline ring, which imparts unique chemical and biological properties. Quinolines are known for their wide range of applications, particularly in medicinal chemistry, due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-5-fluoroquinoline-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination and fluorination of quinoline derivatives. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor. The reactions are usually carried out under controlled temperatures to ensure selective substitution at the desired positions on the quinoline ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-5-fluoroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives .

Scientific Research Applications

Ethyl 4-bromo-5-fluoroquinoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-bromo-5-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. The compound can inhibit the activity of enzymes by forming stable complexes, thereby affecting various biochemical pathways. Additionally, its ability to intercalate into DNA makes it a potential candidate for anticancer research.

Comparison with Similar Compounds

  • Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
  • Ethyl 2-bromo-4-methylthiazole-5-carboxylate
  • Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin)

Comparison: Ethyl 4-bromo-5-fluoroquinoline-2-carboxylate is unique due to the specific positions of the bromine and fluorine atoms on the quinoline ring. This unique substitution pattern imparts distinct chemical and biological properties compared to other similar compounds. For instance, fluoroquinolones are well-known for their antibacterial activity, but the presence of both bromine and fluorine in this compound may enhance its potential for broader biological applications .

Properties

Molecular Formula

C12H9BrFNO2

Molecular Weight

298.11 g/mol

IUPAC Name

ethyl 4-bromo-5-fluoroquinoline-2-carboxylate

InChI

InChI=1S/C12H9BrFNO2/c1-2-17-12(16)10-6-7(13)11-8(14)4-3-5-9(11)15-10/h3-6H,2H2,1H3

InChI Key

BHSCXASKXAPJTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C(=CC=C2)F)C(=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.